3-(Bromomethyl)-2,4,5,6-tetramethylpyridine
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Overview
Description
3-(Bromomethyl)-2,4,5,6-tetramethylpyridine is an organic compound that belongs to the class of bromomethylated pyridines. This compound is characterized by a pyridine ring substituted with four methyl groups and a bromomethyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine typically involves the bromination of 2,4,5,6-tetramethylpyridine. One common method includes the reaction of 2,4,5,6-tetramethylpyridine with bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of hydrobromic acid and xylene as solvents can facilitate the bromination reaction, with azeotropic removal of water to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,4,5,6-tetramethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of 2,4,5,6-tetramethylpyridine.
Oxidation Reactions: Products include 2,4,5,6-tetramethylpyridine-3-carboxylic acid and 2,4,5,6-tetramethylpyridine-3-aldehyde.
Reduction Reactions: The major product is 2,4,5,6-tetramethylpyridine.
Scientific Research Applications
3-(Bromomethyl)-2,4,5,6-tetramethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: It is used in the modification of biomolecules and as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine: Lacks the additional methyl groups, making it less sterically hindered.
2,4,5,6-Tetramethylpyridine: Lacks the bromomethyl group, making it less reactive in substitution reactions.
3-(Chloromethyl)-2,4,5,6-tetramethylpyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
Uniqueness
3-(Bromomethyl)-2,4,5,6-tetramethylpyridine is unique due to the combination of its bromomethyl group and four methyl substituents on the pyridine ring. This unique structure provides specific reactivity patterns and steric properties that are valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C10H14BrN |
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Molecular Weight |
228.13 g/mol |
IUPAC Name |
3-(bromomethyl)-2,4,5,6-tetramethylpyridine |
InChI |
InChI=1S/C10H14BrN/c1-6-7(2)10(5-11)9(4)12-8(6)3/h5H2,1-4H3 |
InChI Key |
NLKQIBVYNMGLLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C)C)CBr)C |
Origin of Product |
United States |
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